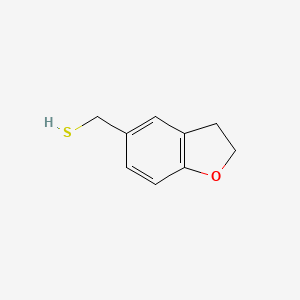

2,3-Dihydro-1-benzofuran-5-ylmethanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ylmethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5,11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUFDETZPHITBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521860-04-7 | |

| Record name | (2,3-dihydro-1-benzofuran-5-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-5-ylmethanethiol typically involves the reaction of 2,3-dihydro-1-benzofuran with a thiol reagent under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-5-ylmethanethiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-ylmethanethiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-Dihydro-1-benzofuran-5-ylmethanethiol with structurally or functionally related benzofuran derivatives, focusing on molecular features, reactivity, and research activity.

Structural Analogues

Reactivity and Stability

- Thiol vs. Sulfonate Groups : The thiol (-SH) group in This compound is highly nucleophilic and prone to oxidation, necessitating stringent storage conditions . In contrast, sulfonate esters (e.g., methyl sulfonate derivatives) exhibit greater stability and are commonly used in pesticidal formulations .

- Substituent Effects : The presence of electron-withdrawing groups (e.g., sulfonate) in analogues reduces ring electron density, altering reactivity in electrophilic substitution reactions compared to the electron-rich thiol derivative.

Research and Patent Activity

- This compound: Limited research footprint with 3 patents and 0 literature citations, indicating niche or emerging applications .

- 2,4-Dimethylbenzaldehyde (C₉H₁₀O): A structurally simpler analogue with 4,594 patents and 4 literature citations , highlighting its broad industrial utility .

- Dimethipin (C₆H₁₀O₄S₂): A related dithiin tetraoxide compound with documented use as a plant growth regulator, reflecting the agrochemical relevance of benzofuran derivatives .

Key Findings and Implications

Functional Group Diversity : The substitution of sulfur-containing groups (thiol vs. sulfonate) significantly impacts compound stability and application scope. Thiol derivatives are more reactive but less stable, limiting their commercial viability compared to sulfonates.

This contrasts sharply with analogues like dimethipin, which are well-characterized in agrochemistry .

Industrial Potential: Sulfonate esters dominate pesticidal applications due to their stability, while thiol derivatives may find use in specialized synthetic pathways requiring controlled reactivity .

Biological Activity

2,3-Dihydro-1-benzofuran-5-ylmethanethiol is an organic compound known for its unique structural features, including a benzofuran moiety and a thiol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective agonist for cannabinoid receptor 2 (CB₂), among other pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀OS

- Molecular Weight : 166.24 g/mol

- Structural Features : The compound includes a dihydrobenzofuran ring and a thiomethyl group (-CH₂-SH), which enhances its reactivity and biological interactions.

Cannabinoid Receptor Agonism

Research has shown that derivatives of 2,3-dihydro-1-benzofuran exhibit significant biological activity, particularly as selective agonists for the CB₂ receptor. This receptor is implicated in various physiological processes, including pain management and anti-inflammatory responses. A notable study synthesized a series of these derivatives and demonstrated their efficacy in reversing neuropathic pain in animal models without affecting locomotor behavior. The active enantiomer of one such derivative was identified as MDA104, which showcased potent analgesic properties mediated through CB₂ receptor activation .

Antimicrobial and Antioxidant Properties

The compound has also been associated with antimicrobial and antioxidant activities. Certain derivatives have been reported to inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress-related conditions. For instance, studies have indicated that some derivatives can effectively scavenge free radicals, enhancing their therapeutic potential in neuroprotection .

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds to this compound:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzofuran | Saturated benzofuran | Antimicrobial activity |

| Benzothiophene | Contains sulfur in the ring | Anticancer properties |

| Benzofuran-2-carboxylic acid | Carboxylic acid functionality | Anti-inflammatory effects |

| 5-Methylthio-2,3-dihydrobenzofuran | Methylthio substitution | Potential neuroprotective effects |

These compounds illustrate variations in biological activity while maintaining structural similarities that may influence their respective functionalities.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The thiol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the dihydrobenzofuran structure allows for interactions with various receptors and enzymes, modulating their functions.

Case Studies and Research Findings

- Neuropathic Pain Management : In a controlled study using Sprague Dawley rats, the administration of a specific derivative resulted in significant pain relief in models of neuropathic pain induced by paclitaxel. The analgesic effects were selectively antagonized by a CB₂ receptor antagonist but not by a CB₁ antagonist, confirming the involvement of the CB₂ pathway .

- Antioxidant Activity : A series of analogues were tested for their ability to inhibit lipid autoxidation. One compound demonstrated superior antioxidant properties compared to alpha-tocopherol analogues, providing protection against oxidative damage in mouse models .

Future Directions

Further research is warranted to explore the full pharmacological potential of this compound and its derivatives. Investigations into its interactions with other receptors and enzymes could uncover additional therapeutic applications. Moreover, optimization of its chemical structure may enhance bioavailability and reduce potential side effects.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dihydro-1-benzofuran-5-ylmethanethiol?

Methodological Answer: Synthesis often involves functionalizing the dihydrobenzofuran core. A validated approach for analogous compounds (e.g., 5-methoxy-2-phenyl-2,3-dihydrobenzofuran) uses 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . For the thiol derivative, nucleophilic substitution or thiol-ene reactions could be explored, with careful control of reaction conditions (e.g., inert atmosphere) to prevent oxidation of the thiol group.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., dihydrobenzofuran protons at δ 3.0–4.5 ppm for the fused ring system).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns elucidate structural motifs.

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model electronic structure, frontier molecular orbitals, and reactive sites. Solvent polarity effects on excited-state intramolecular proton transfer (ESIPT) mechanisms, as studied in similar benzofuran derivatives, can predict photophysical behavior . For thiol reactivity, molecular dynamics simulations assess hydrogen bonding and thiol-thione tautomerism.

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and X-ray data to confirm assignments. For example, conflicting NOE effects in NMR may arise from dynamic processes, requiring variable-temperature studies.

- Redundant refinement : Use multiple SHELX refinement strategies (e.g., twin refinement for problematic crystals) to address discrepancies in crystallographic models .

- Peer benchmarking : Compare results with PubChem’s deposited data (e.g., InChI Key: MMVUJVASBDVNGJ-UHFFFAOYSA-N for structural analogs) .

Q. What strategies are employed to design bioactive derivatives of this compound?

Methodological Answer:

- Structural modification : Introduce substituents (e.g., methylamine, pyridyl groups) at the 5-position to enhance bioactivity. For instance, benzo[4,5]thieno[2,3-d]pyrimidine derivatives show promise as HIV-1 NNRTIs .

- In vitro assays : Evaluate cytotoxicity and target binding (e.g., enzyme inhibition assays) using derivatives synthesized via multicomponent reactions .

- ADMET profiling : Computational tools predict pharmacokinetics, while HPLC validates purity (>95%) for biological testing .

Data Contradiction Analysis Example

Scenario : Conflicting NMR data between synthesized batches.

Resolution Workflow :

Reproduce synthesis : Ensure consistent reaction conditions (e.g., degassed solvents to prevent thiol oxidation).

Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Crystallographic validation : Compare unit cell parameters with prior studies to rule out polymorphic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.